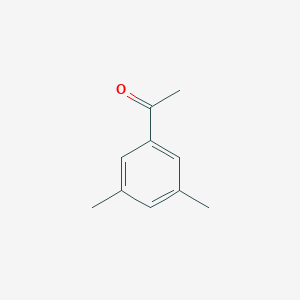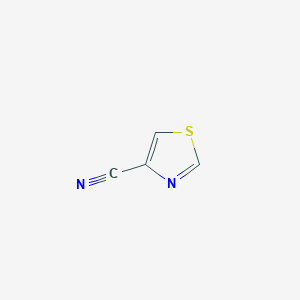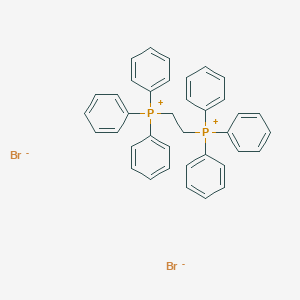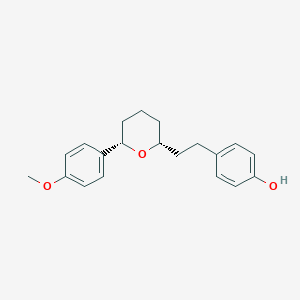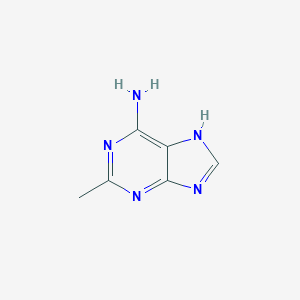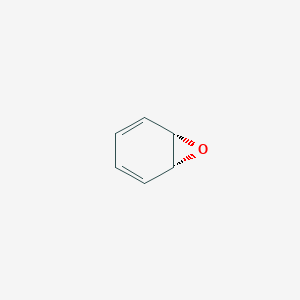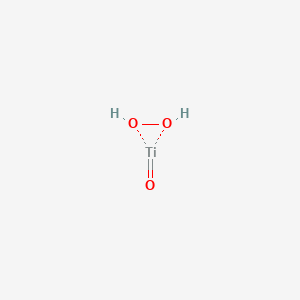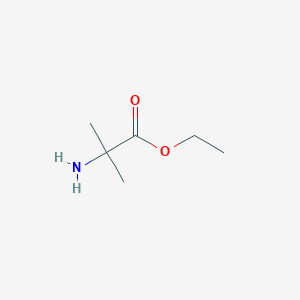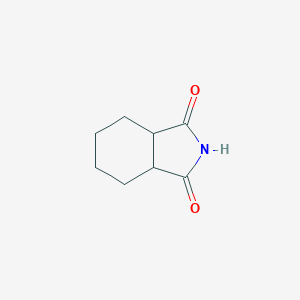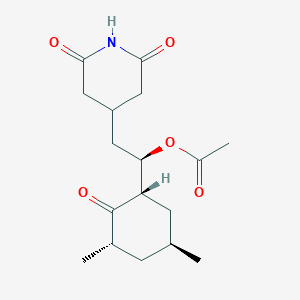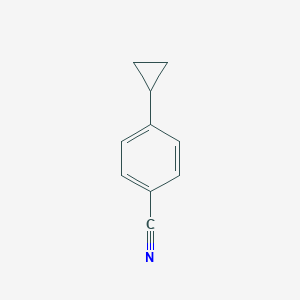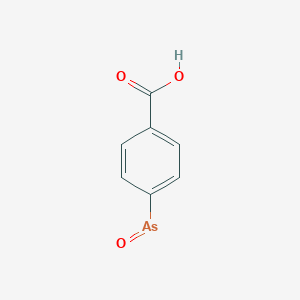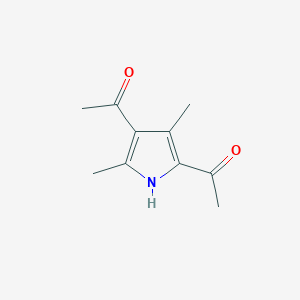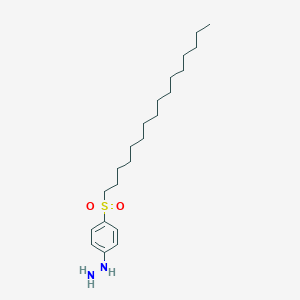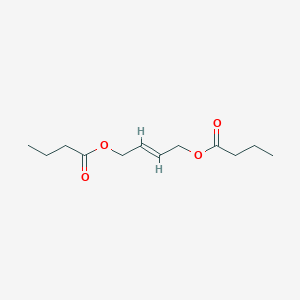
1,4-Bis(butyryloxy)-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to 1,4-Bis(butyryloxy)-2-butene often involves strategic functionalization and coupling reactions. For instance, the synthesis of bis(pyridiniopropyl)benzene derivatives through reactions that emphasize the role of substituents on the pyridinium unit in determining the crystal structure of the resulting compounds illustrates the intricate balance between steric and electronic factors in the synthesis of complex organic molecules (Koizumi, Tsutsui, & Tanaka, 2003).
Molecular Structure Analysis
Molecular structure analyses of related compounds reveal the impact of substituents and molecular architecture on their solid-state arrangements. For example, differences in crystal structures due to substituent effects on pyridinium units have been reported, highlighting the significance of molecular design in determining the physical properties of organic compounds (Koizumi, Tsutsui, & Tanaka, 2003).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar functional groups to 1,4-Bis(butyryloxy)-2-butene showcase their reactivity and potential for further functionalization. The versatility of these compounds in forming heterocycles or undergoing stereospecific additions demonstrates their utility in synthetic chemistry. For instance, the stereospecific addition to cis- and trans-butenes resulting in distinct products underscores the precision possible in organic synthesis (Kinjo et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are influenced by their molecular structures. The solid-state arrangements determined by intermolecular interactions, such as π-π stacking and hydrogen bonding, play a crucial role in their physical properties. The synthesis and characterization of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, for example, highlight the influence of molecular architecture on solubility and thermal stability (Hsiao, Yang, & Chen, 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, or participation in cycloaddition reactions, are pivotal for the application of these compounds in organic synthesis. Studies on compounds like 4-Bis(methylthio)methylene-2-phenyloxazol-5-one demonstrate their potential as templates for synthesizing functionalized oxazoles, showcasing the chemical versatility of compounds with similar structures to 1,4-Bis(butyryloxy)-2-butene (Misra & Ila, 2010).
Applications De Recherche Scientifique
Reactivity and Synthesis Applications
Stereospecific Addition and Novel Compound Formation : The reactivity of disilyne compounds with butenes, including analogs of 1,4-Bis(butyryloxy)-2-butene, demonstrates stereospecific additions forming unique silacyclobutenes. Such reactions open new pathways for creating disilabenzene derivatives, showcasing the utility in synthesizing novel compounds with potential applications in material science and organosilicon chemistry (Kinjo et al., 2007).
Coordination Polymers and Material Science : The synthesis of novel silver(I) coordination polymers using bis(arylthio)ethers based on a trans-2-butene backbone demonstrates the material's potential applications in designing new metal−organic frameworks (MOFs). These polymers exhibit diverse frameworks that could be leveraged in catalysis, gas storage, and separation technologies (Zheng et al., 2005).
Metal-Organic Frameworks (MOFs) for Sensing and Pesticide Removal : Thiophene-based MOFs, constructed using a similar bifunctional approach to 1,4-Bis(butyryloxy)-2-butene, show excellent potential as luminescent sensory materials for detecting environmental contaminants. Such materials could significantly impact environmental monitoring and pollution remediation (Zhao et al., 2017).
Catalysis and Organic Synthesis : Investigations into the cationic cyclopolymerization tendencies of divinyl ethers, analogous to the structural motifs in 1,4-Bis(butyryloxy)-2-butene, contribute to understanding polymer formation processes. These insights are crucial for developing new polymeric materials with tailored properties (Hashimoto et al., 2002).
Photoredox Catalysis in Organic Synthesis : The development of photoredox catalysis methods for the diphosphination of dienes, using principles that could be applied to compounds like 1,4-Bis(butyryloxy)-2-butene, highlights innovative approaches to synthesizing diphosphino-2-butenes. Such methodologies have implications for creating ligands used in transition metal catalysis, offering a new avenue for complex molecule synthesis (Otomura et al., 2018).
Propriétés
IUPAC Name |
[(E)-4-butanoyloxybut-2-enyl] butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKSGMVEHGEKF-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CCOC(=O)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C/COC(=O)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(butyryloxy)-2-butene | |
CAS RN |
1572-84-5 |
Source


|
| Record name | Butanoic acid, 1,1'-(2-butene-1,4-diyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

